2-Chlorobenzenesulfonamide

Übersicht

Beschreibung

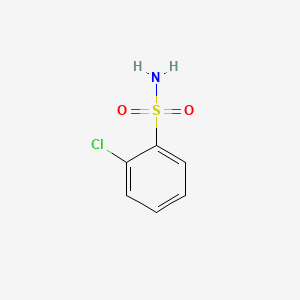

2-Chlorobenzenesulfonamide (C₆H₅ClNO₂S) is an aryl sulfonamide derivative characterized by a sulfonamide group (-SO₂NH₂) and a chlorine substituent at the ortho position of the benzene ring. Its molecular weight is 191.63 g/mol, and it crystallizes in the monoclinic Cc space group, forming a three-dimensional network via N1—H11⋯O1 and N1—H12⋯O2 hydrogen bonds . The compound is synthesized via slow evaporation of ethanol solutions, with purity confirmed by infrared (IR) spectroscopy and single-crystal X-ray diffraction (SCXRD) .

Aryl sulfonamides are renowned for their pharmacological versatility, including antibacterial, antifungal, and antitumor activities.

Vorbereitungsmethoden

Synthesis via Aryldiazonium Salt Intermediate

Reaction Overview

The most well-documented synthesis of 2-chlorobenzenesulfonamide involves a multi-component reaction starting from 2-chlorobenzenesulfonyl diazonium salts (1o). This method, reported by The Royal Society of Chemistry, employs sodium azide (NaN₃), triphenylphosphine (PPh₃), sodium metabisulfite (Na₂S₂O₅), and tetrabutylammonium bromide (TBAB) in a mixed solvent system of acetonitrile (MeCN) and water .

Reaction Mechanism

The diazonium salt undergoes nucleophilic substitution, where the diazonium group (-N₂⁺) is replaced by a sulfonamide group (-SO₂NH₂). Sodium azide and triphenylphosphine likely facilitate the formation of a phosphazene intermediate, which reacts with water to yield the sulfonamide. Sodium metabisulfite acts as a reducing agent to stabilize reactive intermediates, while TBAB enhances reaction efficiency by acting as a phase-transfer catalyst .

Experimental Procedure

-

Reagents :

-

2-Chlorobenzenesulfonyl diazonium salt (1o): 282.9 mg (1.25 mmol)

-

NaN₃: 32.5 mg (0.5 mmol)

-

PPh₃: 157.4 mg (0.6 mmol)

-

Na₂S₂O₅: 190.1 mg (1.0 mmol)

-

TBAB: 241.7 mg (0.75 mmol)

-

Solvent: MeCN/H₂O (1:2 v/v, 1 mL total)

-

-

Conditions :

-

Temperature: 80°C

-

Duration: 12 hours

-

Work-up: Column chromatography (petroleum ether/ethyl acetate gradient: 5:1 to 2:1)

-

Characterization Data

The product was confirmed via spectroscopic analysis:

-

¹H NMR (400 MHz, d⁶-acetone): δ 8.11–8.04 (m, 1H), 7.67–7.59 (m, 2H), 7.57–7.48 (m, 1H), 6.78 (s, 2H).

-

¹³C NMR (100 MHz, d⁶-acetone): δ 142.0, 134.2, 132.3, 131.9, 130.2, 128.1.

-

IR (KBr): ν 3332, 3243, 1552, 1422, 1350, 1182, 1078 cm⁻¹.

-

HRMS : Calculated for C₆H₆ClNO₂S: 190.9808; Found: 190.9805 .

Optimization and Scalability

Key factors influencing yield include:

-

Solvent Ratio : A MeCN/H₂O ratio of 1:2 ensures optimal solubility of ionic and organic components.

-

Catalyst Loading : TBAB at 0.75 mmol maximizes interfacial reactivity.

-

Temperature Control : Prolonged heating at 80°C prevents intermediate decomposition.

Degradation of Chlorosulfuron

Environmental and Controlled Hydrolysis

This compound is identified as a primary degradation product of chlorosulfuron, a sulfonylurea herbicide. Under environmental conditions, microbial activity and hydrolysis cleave the sulfonylurea bridge, releasing the sulfonamide .

Laboratory-Scale Hydrolysis

While detailed protocols are scarce in the provided sources, controlled hydrolysis of chlorosulfuron in acidic or basic media likely follows this pathway:

-

Acidic Conditions : Protonation of the urea moiety, leading to bond cleavage.

-

Basic Conditions : Hydroxide attack at the carbonyl group.

Analytical Evidence

-

Field Studies : The 1998 Pesticide Science study confirmed this compound as a major metabolite in soil and water samples .

-

Chromatographic Methods : HPLC and GC-MS analyses validate its formation from chlorosulfuron .

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

Reduction Reactions: Products include amines and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Chlorobenzenesulfonamide serves as an important building block in the synthesis of various pharmaceutical agents. Its derivatives have been extensively studied for their therapeutic potential:

- Carbonic Anhydrase Inhibitors : Research indicates that compounds containing the this compound moiety exhibit strong binding affinities to multiple carbonic anhydrase isoforms. This interaction is crucial for developing drugs aimed at treating conditions such as glaucoma and hypertension. In a study assessing the binding affinities of several compounds, it was found that those with the this compound fragment showed nanomolar affinities for human carbonic anhydrase isoforms .

- Anticancer Agents : Recent studies have demonstrated that novel derivatives of this compound possess significant anticancer activity. These compounds have been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers, suggesting their potential as therapeutic agents in oncology .

- Diuretics : The compound is structurally related to thiazide diuretics, which are commonly used to treat hypertension. Its derivatives have been synthesized and evaluated for their efficacy in inhibiting sodium reabsorption in renal tubules, thereby promoting diuresis .

The biological activity of this compound and its derivatives extends beyond anticancer properties:

- Antimicrobial Activity : Investigations into the antimicrobial properties of this compound have revealed its effectiveness against various bacterial strains. Studies indicate that it can significantly reduce bacterial viability at low concentrations, making it a candidate for developing new antibacterial agents .

- Enzymatic Inhibition : Similar to other sulfonamides, this compound may inhibit enzymes involved in metabolic processes. This characteristic is beneficial for designing drugs targeting specific enzymatic pathways .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has applications in agrochemicals:

- Pesticide Development : The compound has been evaluated for its properties as a pesticide. Its effectiveness against certain pests and its environmental impact are subjects of ongoing research .

Case Study 1: Anticancer Activity

A study focused on synthesizing new derivatives containing the this compound scaffold demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, indicating potential for further development as anticancer therapies .

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial efficacy of this compound against various pathogens. Results showed that it effectively inhibited bacterial growth at concentrations as low as 5 µM, suggesting its utility as a novel antibacterial agent .

Wirkmechanismus

The mechanism of action of 2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as carbonic anhydrases by binding to their active sites. This inhibition disrupts the normal catalytic function of the enzyme, leading to various physiological effects. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Crystal Packing and Space Groups

The ortho-chloro substituent in 2-Chlorobenzenesulfonamide significantly influences its crystal packing. Unlike para-substituted analogs (e.g., 4-chloro- or 4-fluorobenzenesulfonamide), which adopt P21/n or Pc space groups, this compound crystallizes in the Cc space group. This structural divergence arises from steric and electronic effects of the substituent position, altering hydrogen-bonding patterns and molecular symmetry .

Table 1: Crystallographic Parameters of Selected Sulfonamides

Conformational Analysis

In derivatives like N-(2-chlorobenzoyl)-2-chlorobenzenesulfonamide, the N—H bond in the C—SO₂—NH—C(O) segment adopts an anti-conformation relative to the C=O bond, a feature shared with other N-aromatic sulfonamides. This conformation stabilizes intermolecular interactions and influences reactivity .

Antimicrobial Activity

This compound exhibits weak tuberculostatic and antibacterial activity in vitro (MIC > 100 μM) . In contrast, 4-chloropyridine-3-sulfonamide derivatives show moderate activity against Mycobacterium tuberculosis (MIC = 25–50 μM) .

Anticancer Activity

For example:

- Compound 15 (2-quinoline derivative): GI₅₀ = 0.92–13 μM across multiple cancer cell lines .

- Derivatives 16, 20, 21: Potent cytotoxicity against renal and non-small cell lung cancers (NCI-60 panel) .

Table 2: Bioactivity Comparison of Sulfonamide Derivatives

Physicochemical Properties

Solubility

This compound's solubility in ethanol and water is well-modeled by the NRTL equation, with average deviations of 8.11% and 9.23%, respectively . Para-substituted analogs (e.g., 4-chlorobenzenesulfonamide) exhibit higher aqueous solubility due to reduced steric hindrance .

Biologische Aktivität

2-Chlorobenzenesulfonamide (2-CBSU) is a sulfonamide compound that has garnered attention in pharmacology and biochemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₆ClNO₂S. It features a chlorobenzene ring and a sulfonamide group, which contributes to its biological activity. The presence of the chlorine atom in the ortho position relative to the sulfonamide group enhances its binding affinity to various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 2-CBSU derivatives as anticancer agents. For instance, a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives were synthesized and tested against a panel of 60 human cancer cell lines at the National Cancer Institute. Notably, compound 21 demonstrated significant cytotoxicity against A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells, with a higher selectivity profile compared to other derivatives. The mechanism of action involved G0/G1 cell cycle arrest and increased levels of p53 and p21 proteins, indicating apoptosis induction through mitochondrial disruption .

Table 1: Cytotoxic Activity of Selected 2-CBSU Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 21 | A549 | 5.4 | Cell cycle arrest |

| 21 | HCT-116 | 6.2 | Mitochondrial disruption |

| 16 | A549 | 10.1 | Apoptosis induction |

| 20 | HCT-116 | 12.3 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of 2-CBSU have also been investigated. In one study, novel derivatives were synthesized and evaluated for their in vitro antibacterial activity against various pathogens. Among the synthesized compounds, some exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL .

Table 2: Antimicrobial Activity of 2-CBSU Derivatives

| Compound | Pathogen Tested | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | Mixed pathogens | 6.67 |

Enzyme Inhibition

Another significant aspect of the biological activity of 2-CBSU is its role as an inhibitor of carbonic anhydrase (CA) isoforms. Research has shown that compounds containing the this compound moiety can bind to multiple CA isoforms with varying affinities, suggesting potential therapeutic applications in conditions like glaucoma and hypertension .

Table 3: Binding Affinities of 2-CBSU Derivatives to CA Isoforms

| Compound | CA Isoform | Binding Affinity (nM) |

|---|---|---|

| Compound A | CA II | <10 |

| Compound B | CA IV | <20 |

| Compound C | CA XII | <50 |

Case Studies

- Anticancer Efficacy : A study demonstrated that treatment with compound 21 resulted in a marked decrease in cell viability in A549 cells, alongside increased apoptotic markers .

- Antimicrobial Effects : In vivo studies showed that certain derivatives significantly reduced inflammation in carrageenan-induced edema models, correlating with their antimicrobial properties .

- Enzyme Interaction : Using isothermal titration calorimetry (ITC), researchers quantified the binding interactions between various sulfonamide derivatives and CA isoforms, revealing insights into their selectivity profiles .

Eigenschaften

IUPAC Name |

2-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCBZCMSYUSCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044979 | |

| Record name | 2-Chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-82-6 | |

| Record name | 2-Chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6961-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BT2I28A0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.